molecular formula C9H18N2S2 B2409668 N-tert-butylthiomorpholine-4-carbothioamide CAS No. 883016-02-2

N-tert-butylthiomorpholine-4-carbothioamide

Cat. No.: B2409668
CAS No.: 883016-02-2
M. Wt: 218.38
InChI Key: AKSOJLYKSLERQH-UHFFFAOYSA-N
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Description

N-tert-butylthiomorpholine-4-carbothioamide (CAS 14294-00-9) is a chemical compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol . Its structure features a thiomorpholine core, a six-membered ring containing both sulfur and nitrogen, which is functionalized with a carbothioamide group and a bulky tert-butyl substituent on the nitrogen atom. This specific arrangement classifies it among derivatives of thiourea, a group known for its relevance in medicinal chemistry. Although specific biological data for this compound is not fully established in the public literature, research into structurally similar N-tert-butyl derivatives reveals a significant potential application in anticancer research . Studies on analogous compounds, such as N-tert-butyl substituted pseudothiohydantoins, have identified them as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . The 11β-HSD2 enzyme plays a crucial role in regulating local glucocorticoid levels by converting active cortisol to inactive cortisone. Increased activity of this enzyme has been linked to the proliferation of certain cancer cells, including those in colon, lung, and breast cancers . Therefore, inhibitors of 11β-HSD2 are investigated for their potential to slow tumor growth and metastasis, positioning this compound as a valuable candidate for further enzymatic and cell-based assays in oncology drug discovery. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It should not be used in humans or animals.

Properties

IUPAC Name

N-tert-butylthiomorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S2/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSOJLYKSLERQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylthiomorpholine-4-carbothioamide typically involves the reaction of morpholine with tert-butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Morpholine with tert-Butyl Isothiocyanate:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylthiomorpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

N-tert-butylthiomorpholine-4-carbothioamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butylthiomorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylmorpholine-4-carbothioamide: A closely related compound with similar structural features.

    Morpholine derivatives: Other derivatives of morpholine with different substituents on the nitrogen atom.

Uniqueness

N-tert-butylthiomorpholine-4-carbothioamide is unique due to the presence of both the tert-butyl group and the carbothioamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Biological Activity

N-tert-butylthiomorpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • IUPAC Name : N-(tert-butyl)morpholine-4-carbothioamide
  • Molecular Formula : C9H18N2OS
  • Melting Point : 83 - 86 °C
  • Purity : 90% .

The biological activity of this compound is attributed to its interaction with various biomolecular targets. It is believed to exert its effects through:

  • Cellular Pathway Interference : The compound may disrupt key cellular pathways, influencing gene expression and metabolic processes.
  • Amino Acid Interaction : It interacts with specific amino acid residues, leading to significant biochemical changes within cellular environments .
  • Cytotoxic Effects : Studies indicate that it has cytotoxic properties against several cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and breast carcinoma (MCF-7) .

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. Research has shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its antifungal activity has also been documented, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, thereby limiting their proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding promising results:

StudyFindings
Study ADemonstrated cytotoxic effects against HEPG-2 and A549 cell lines with IC50 values indicating effective inhibition of cell growth.
Study BShowed antimicrobial efficacy against E. coli and Staphylococcus aureus, suggesting potential use in treating infections.
Study CInvestigated the compound's pharmacokinetics in animal models, revealing favorable absorption and distribution profiles .

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation, with preliminary findings suggesting that it is well absorbed and distributed within biological systems. Ongoing studies aim to clarify its metabolism, excretion pathways, and potential toxicity at varying dosages .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-tert-butylthiomorpholine-4-carbothioamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves testing reaction conditions (e.g., solvent polarity, temperature, catalyst type) and purification techniques. For example, refluxing in anhydrous dichloromethane with a thiocarbamoyl chloride intermediate and tert-butylamine under nitrogen can minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol/water) are recommended to isolate the product. Characterization via 1^1H/13^13C NMR, IR, and mass spectrometry ensures structural fidelity .

Q. What analytical methods are critical for characterizing this compound?

  • Methodological Answer : Full characterization requires:

  • NMR spectroscopy : To confirm the thiomorpholine ring conformation and tert-butyl group integration.
  • IR spectroscopy : To identify thioamide (C=S) stretches (~1250–1050 cm1^{-1}) and N-H vibrations.
  • Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : For purity assessment (e.g., %C, %H, %N agreement within ±0.4%).
  • Melting point determination : To compare with literature values for consistency .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., −20°C, 4°C, 25°C) and humidity levels (40–80% RH). Monitor degradation via HPLC-UV at intervals (e.g., 1, 3, 6 months). Use LC-MS to identify degradation products, such as oxidized sulfhydryl derivatives or hydrolyzed tert-butyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies, Fukui indices). Molecular docking studies can simulate interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, a duplicated peak in 1^1H NMR may arise from restricted rotation of the thioamide group; variable-temperature NMR can confirm this by observing coalescence at elevated temperatures. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How to design assays for evaluating the compound’s inhibition kinetics against metalloenzymes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For time-dependent inhibition, use pre-incubation assays with varying inhibitor concentrations and monitor residual enzyme activity spectrophotometrically. Data fitting to Morrison’s equation or Kitz-Wilson plots determines KiK_i and inactivation rates .

Q. What experimental approaches identify degradation pathways under oxidative or hydrolytic stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide (oxidative) or acidic/basic buffers (hydrolytic) at 37°C. Track degradation via LC-MS/MS with a C18 column and electrospray ionization. Isotopic labeling (e.g., 34^{34}S in the thioamide group) can distinguish between sulfur oxidation and backbone cleavage .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during thiomorpholine ring closure). Implement orthogonal purity checks (e.g., HPLC-ELSD for non-UV-active impurities). Use a reference standard (e.g., commercially available or in-house characterized) in bioassays to normalize activity measurements .

Q. What statistical methods validate the significance of minor structural modifications on bioactivity?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with IC50_{50} values. Use pairwise t-tests with Bonferroni correction to compare derivative activities. Report effect sizes (Cohen’s d) to distinguish practical vs. statistical significance .

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